2,3-Difluoro-6-benzyloxyphenylboronic acid
Overview
Description
“2,3-Difluoro-6-benzyloxyphenylboronic acid” is a boronic acid derivative. It is an indispensable entity within the biomedical realm. This compound governs a pivotal sphere in pioneering therapeutic interventions targeting an extensive array of afflictions spanning cancerous proliferation to viral infestations .
Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not available, boronic acids are generally known to participate in various types of coupling reactions, such as Suzuki-Miyaura cross-coupling .
Scientific Research Applications
Bifunctional Electrolyte Additives for Lithium-ion Batteries
Boronic acid compounds, such as 2-(Pentafluorophenyl)-tetrafluoro-1,3,2-benzodioxaborole, have been explored as bifunctional electrolyte additives for lithium-ion batteries. These additives demonstrate reversible redox potential, acting as redox shuttles for overcharge protection and as anion receptors to dissolve LiF generated during battery operation, suggesting a potential application for 2,3-Difluoro-6-benzyloxyphenylboronic acid derivatives in enhancing lithium-ion battery safety and efficiency (Chen & Amine, 2007).
Development of Novel Fluorescence Probes
Boronic acid derivatives have been utilized in the development of novel fluorescence probes for detecting highly reactive oxygen species (hROS) such as hydroxyl radicals and hypochlorite. These probes offer high selectivity and sensitivity, making them valuable tools for studying the roles of hROS in biological systems (Setsukinai et al., 2003).
Catalytic Applications in Organic Synthesis
The catalytic applications of arylboronic acids, including potential derivatives of this compound, in organic synthesis are noteworthy. For instance, Rhodium(I)-catalyzed carboxylation of aryl- and alkenylboronic esters with CO2 to produce benzoic acid derivatives and alpha,beta-unsaturated carboxylic acids showcases the utility of boronic acids in synthesizing diverse functionalized organic compounds (Ukai et al., 2006).
Sensing Applications
Boronic acid derivatives have been applied in sensing technologies, such as fluorescent probes for pH and metal cation detection. These sensors exploit the unique properties of boronic acids to achieve high sensitivity and selectivity, which may extend to derivatives like this compound for detecting specific biological and chemical analytes (Tanaka et al., 2001).
Corrosion Inhibition
Research has also explored the use of boronic acid derivatives in corrosion inhibition, particularly for protecting metals in acidic solutions. These compounds exhibit strong inhibition properties, providing a green and environmentally friendly approach to corrosion protection (Chafiq et al., 2020).
Mechanism of Action
Target of Action
The primary target of 2,3-Difluoro-6-benzyloxyphenylboronic acid is the palladium catalyst in the Suzuki–Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon–carbon bond-forming process .
Mode of Action
The this compound interacts with its target through a process known as transmetalation . In this process, the boronic acid transfers its organoboron group to the palladium catalyst . This is a key step in the Suzuki–Miyaura cross-coupling reaction .
Biochemical Pathways
The Suzuki–Miyaura cross-coupling reaction is a key pathway in organic synthesis . The reaction allows for the formation of carbon–carbon bonds, which are fundamental in the construction of complex organic molecules .
Result of Action
The result of the action of this compound is the formation of a new carbon–carbon bond . This is a crucial step in the synthesis of complex organic molecules .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction is known to be tolerant of a wide range of functional groups . Additionally, the reaction conditions are generally mild, which contributes to the environmental benignity of the process .
Properties
IUPAC Name |
(2,3-difluoro-6-phenylmethoxyphenyl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BF2O3/c15-10-6-7-11(12(13(10)16)14(17)18)19-8-9-4-2-1-3-5-9/h1-7,17-18H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLVNSQQTZBWDTP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1F)F)OCC2=CC=CC=C2)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BF2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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